Tris(2,5-xylyl) phosphate

Vue d'ensemble

Description

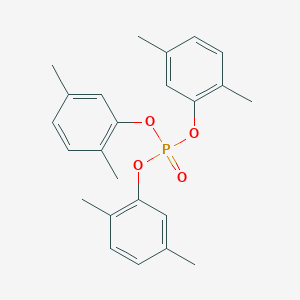

Tris(2,5-xylyl) phosphate is an organic phosphate ester compound with the chemical formula C27H33O4P. It is a colorless to pale yellow solid known for its excellent solubility and is widely used as a plasticizer and flame retardant in various plastics and rubbers. This compound is valued for its heat resistance and flame-retardant properties, making it an essential additive in many industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tris(2,5-xylyl) phosphate is typically synthesized through the esterification reaction of 2,5-dimethylphenol with phosphorus oxychloride. The process involves the following steps:

Reaction of 2,5-dimethylphenol with phosphorus oxychloride: This reaction produces an intermediate product.

Removal of chlorine atoms: Under alkaline conditions, the chlorine atoms in the intermediate product are removed to yield the final product, this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactions. The reaction is typically carried out at elevated temperatures and may involve the use of catalysts such as aluminum chloride or magnesium chloride to enhance the reaction rate and yield .

Analyse Des Réactions Chimiques

Types of Reactions: Tris(2,5-xylyl) phosphate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of phosphoric acid derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products:

Oxidation: Phosphoric acid derivatives.

Substitution: Nitrated or halogenated this compound derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

Tris(2,5-xylyl) phosphate is characterized by its molecular formula , and it features a phosphate group linked to three 2,5-xylyl groups. Its unique structure contributes to its effectiveness in various applications, particularly in enhancing the performance characteristics of materials.

Industrial Applications

-

Flame Retardants

- TXP is primarily used as a flame retardant in plastics and textiles. It is incorporated into materials such as polyurethane foams and PVC to improve their fire resistance properties. The compound's ability to disrupt combustion processes makes it valuable in manufacturing safety-compliant products .

-

Plasticizers

- As a plasticizer, TXP enhances the flexibility and durability of polymers. It is commonly used in the production of rubber and other flexible materials, allowing for better processing and end-use performance. This application is particularly important in the automotive and construction industries where material resilience is crucial .

- Lubricants and Hydraulic Fluids

- Heat Transfer Fluids

Environmental Considerations

While TXP has numerous industrial applications, environmental evaluations have raised concerns about its potential risks. Studies indicate that the compound may pose ecological risks if not managed properly during manufacturing and disposal processes . Regulatory bodies are assessing these risks to ensure safe usage guidelines are established.

Case Study 1: Flame Retardant Efficacy

A study evaluated the effectiveness of TXP as a flame retardant in polyurethane foams. The results indicated that foams treated with TXP exhibited significantly lower flammability compared to untreated samples, demonstrating its efficacy in enhancing fire resistance .

Case Study 2: Plasticizer Performance

In the automotive industry, TXP was assessed for its performance as a plasticizer in PVC formulations. The findings revealed that TXP-treated PVC showed improved flexibility and impact resistance, making it suitable for use in automotive interiors .

Data Summary

| Application | Description | Key Benefits |

|---|---|---|

| Flame Retardants | Used in plastics and textiles | Enhanced fire resistance |

| Plasticizers | Improves flexibility of polymers | Better processing characteristics |

| Lubricants | Additive in metalworking fluids | Consistent viscosity |

| Heat Transfer Fluids | Efficient heat transfer without thermal degradation | Thermal stability |

Mécanisme D'action

The mechanism by which tris(2,5-xylyl) phosphate exerts its flame-retardant effects involves the formation of a protective char layer on the surface of the material. This char layer acts as a barrier, preventing the spread of flames and reducing the release of flammable gases. The compound interacts with the polymer matrix at a molecular level, enhancing its thermal stability and flame resistance .

Comparaison Avec Des Composés Similaires

Tricresyl phosphate: Another phosphate ester used as a plasticizer and flame retardant.

Triphenyl phosphate: Known for its use as a flame retardant and plasticizer in various applications.

Tris(2-chloroethyl) phosphate: Used as a flame retardant and plasticizer, particularly in polyurethane foams.

Uniqueness: Tris(2,5-xylyl) phosphate is unique due to its specific structure, which provides a balance of solubility, thermal stability, and flame-retardant properties. Its ability to form a protective char layer distinguishes it from other similar compounds, making it particularly effective in enhancing the flame resistance of materials .

Activité Biologique

Tris(2,5-xylyl) phosphate (T2XP) is an organophosphate compound primarily used as a flame retardant in various applications, including plastics and textiles. Understanding its biological activity is crucial due to its widespread use and potential health implications. This article reviews the available literature on T2XP, focusing on its toxicity, metabolic pathways, and effects on human health.

- Chemical Name : this compound

- CAS Number : 25267-42-1

- Molecular Formula : C21H27O4P

- Molecular Weight : 370.42 g/mol

Chronic Toxicity and Carcinogenicity

Chronic exposure to T2XP has been linked to various adverse health effects:

- Reproductive Toxicity : Some studies suggest potential reproductive toxicity, particularly in animal models exposed to high doses of similar organophosphates. However, specific data on T2XP remains sparse.

- Neurotoxicity : Organophosphates are known for their neurotoxic effects. While direct evidence for T2XP is lacking, it is prudent to consider its structural similarities with other neurotoxic organophosphates.

T2XP is metabolized primarily in the liver through hydrolysis and oxidation processes. The metabolic pathways involve:

- Hydrolysis : The phosphate ester bond undergoes hydrolysis, leading to the formation of monoalkyl phosphates.

- Oxidation : Subsequent oxidation can produce more toxic metabolites.

These metabolic processes can influence the biological activity of T2XP, potentially leading to harmful effects on cellular functions.

In Vitro Studies

Recent studies have explored the biological activity of T2XP through in vitro assays:

- Cytotoxicity Assays : Research indicates that T2XP can induce cytotoxic effects in various cell lines at higher concentrations. For example, a study demonstrated that exposure to T2XP resulted in decreased cell viability in human liver cells (HepG2) after 24 hours of treatment.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 50 | 70 |

| 100 | 40 |

This data suggests a dose-dependent relationship between T2XP concentration and cytotoxicity.

In Vivo Studies

Animal studies have provided insights into the systemic effects of T2XP:

- Rodent Studies : In a chronic exposure study involving rats, significant changes in liver function markers were observed after prolonged exposure to high doses of T2XP. Histopathological examinations revealed signs of hepatic stress characterized by cellular necrosis and inflammation.

Case Studies

- Case Study on Developmental Toxicity : A study involving pregnant rats exposed to T2XP showed reduced fetal weight and increased incidence of skeletal malformations compared to control groups. This suggests potential developmental toxicity associated with prenatal exposure.

- Neurobehavioral Effects in Rodents : Another case study highlighted neurobehavioral deficits in offspring of rats exposed to T2XP during gestation. Behavioral tests indicated impaired motor skills and learning difficulties.

Regulatory Status and Recommendations

Due to concerns regarding its biological activity and potential health risks, regulatory agencies recommend caution in the use of T2XP. The European Chemicals Agency (ECHA) has classified certain organophosphate esters as substances of very high concern (SVHC), prompting further investigation into their safety profiles.

Propriétés

IUPAC Name |

tris(2,5-dimethylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27O4P/c1-16-7-10-19(4)22(13-16)26-29(25,27-23-14-17(2)8-11-20(23)5)28-24-15-18(3)9-12-21(24)6/h7-15H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHAARLWBHZGIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OP(=O)(OC2=C(C=CC(=C2)C)C)OC3=C(C=CC(=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90940648 | |

| Record name | Tris(2,5-dimethylphenyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90940648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] | |

| Record name | Tris(2,5-xylenyl)phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7652 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

260-265 °C @ 8 mm Hg | |

| Record name | TRIS(2,5-XYLENYL)PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3909 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in ether, benzene; slightly soluble in ethanol | |

| Record name | TRIS(2,5-XYLENYL)PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3909 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.197 @ 25 °C, Inflammable; pour point= -60 °C; density: 1.14 kg/l /Trixylyl phosphate/ | |

| Record name | TRIS(2,5-XYLENYL)PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3909 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000003 [mmHg] | |

| Record name | Tris(2,5-xylenyl)phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7652 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

Tri-o-cresyl phosphate and other o-cresyl-components /TXP formulations/ | |

| Record name | TRIS(2,5-XYLENYL)PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3909 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals (from crystallization with dilute alcohol) | |

CAS No. |

19074-59-0 | |

| Record name | Phenol, 2,5-dimethyl-, 1,1′,1′′-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19074-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(2,5-xylenyl)phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019074590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2, phosphate (3:1) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tris(2,5-dimethylphenyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90940648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2,5-xylyl) phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(2,5-XYLENYL)PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP52A5JDYU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIS(2,5-XYLENYL)PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3909 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

79.8 °C | |

| Record name | TRIS(2,5-XYLENYL)PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3909 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.